(1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
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Overview
Description
(1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a natural product found in Pinus brutia var. eldarica, Pinus brutia var. pityusa, and other organisms with data available.
Scientific Research Applications
Crystal Structure Analysis
- This compound has been analyzed for its crystal structure, revealing that it contains three six-membered rings adopting planar, half-chair, and chair conformations. The two cyclohexane rings form a trans ring junction with methyl groups in axial positions. The crystal structure is stabilized by intermolecular hydrogen bonds (Rao, Song, & Shang, 2009).
Derivative Synthesis
- It has been used in synthesizing various derivatives. For example, a derivative synthesized from nor-dehydroabietylamine and benzaldehyde demonstrated a classic chair and half-chair conformation of the cyclohexane rings (Rao, Wu, Song, & Shang, 2009).
- Another derivative, an unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, exhibited classic tricyclic hydrophenanthrene structure with cyclohexane rings in trans ring junction and different conformations. This derivative showed a zigzag arrangement stabilized by hydrogen bonds (Rao, Wu, Song, & Shang, 2010).
Application in Terpenoid Synthesis
- The compound has been used in the stereocontrolled synthesis of terpenoids. A synthetic route was developed for its derivative with potential as an intermediate in diterpenoid synthesis (Banerjee, Ceballo, Vallejo, & Bolivar, 1979).
Enhancement of Thermoset Properties
- Rosin derivatives of this compound have been synthesized and employed as rigid monomers in copolymerization with acrylated epoxidized soybean oil, significantly improving the glass transition temperature and mechanical properties of the resin. This demonstrates its potential as a bio-based compound in enhancing thermoset properties (Liu, Li, Dai, Jiang, Liu, & Zhu, 2017).
Stereochemistry and Inclusion Properties
- Its stereochemistry has been a subject of study, providing insights into the structural aspects of cyclic compounds (Kucherov, Lysanchuk, & Andreev, 1960). Novel host compounds derived from it have been synthesized, demonstrating inclusion properties through hydrogen bonding (Tanaka, Horino, & Shiro, 2002).
Properties
Molecular Formula |
C20H28O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19?,20-/m1/s1 |
InChI Key |
NFWKVWVWBFBAOV-LYBXBRPPSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC[C@@](C3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Synonyms |
dehydroabietic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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